Cas no 947249-27-6 (2-Bromo-3-(difluoromethoxy)pyridine)

2-Bromo-3-(difluoromethoxy)pyridine is a halogenated pyridine derivative featuring a difluoromethoxy substituent at the 3-position and a bromine atom at the 2-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring selective functionalization. The presence of the difluoromethoxy group enhances metabolic stability and lipophilicity, while the bromine atom offers a reactive site for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined reactivity profile and structural features make it valuable for constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
2-Bromo-3-(difluoromethoxy)pyridine structure
947249-27-6 structure
Product Name:2-Bromo-3-(difluoromethoxy)pyridine
CAS No:947249-27-6
MF:C6H4BrF2NO
MW:224.002867698669
MDL:MFCD13185840
CID:1091970
PubChem ID:58042448
Update Time:2025-06-27

2-Bromo-3-(difluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-(difluoromethoxy)pyridine
    • Pyridine, 2-bromo-3-(difluoromethoxy)-
    • 2-BROMO-3-(DIFLUOROMETHOXY)-PYRIDINE
    • 3-difluoromethoxy-2-bromopyridine
    • JSKYTOQKHIJDNI-UHFFFAOYSA-N
    • 2-Bromo-3-difluoromethoxypyridine
    • AK146246
    • SY035796
    • 2-Bromo-3-(difluoromethoxy)pyridine (ACI)
    • CS-D0413
    • DS-8482
    • XMB24927
    • MFCD13185840
    • SCHEMBL68709
    • AKOS014435007
    • EN300-268689
    • 947249-27-6
    • MDL: MFCD13185840
    • Inchi: 1S/C6H4BrF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H
    • InChI Key: JSKYTOQKHIJDNI-UHFFFAOYSA-N
    • SMILES: FC(OC1C(Br)=NC=CC=1)F

Computed Properties

  • Exact Mass: 222.94443g/mol
  • Monoisotopic Mass: 222.94443g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 22.1

2-Bromo-3-(difluoromethoxy)pyridine Security Information

2-Bromo-3-(difluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BA579-100mg
2-Bromo-3-(difluoromethoxy)pyridine
947249-27-6 95+%
100mg
537CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BA579-1g
2-Bromo-3-(difluoromethoxy)pyridine
947249-27-6 95+%
1g
1605.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BA579-250mg
2-Bromo-3-(difluoromethoxy)pyridine
947249-27-6 95+%
250mg
1169CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B896849-5g
2-Bromo-3-(difluoromethoxy)pyridine
947249-27-6 ≥95%
5g
¥4,013.10 2022-09-29
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-10158-5g
2-bromo-3-(difluoromethoxy)pyridine
947249-27-6 95%
5g
$1180 2023-09-07
Matrix Scientific
179207-5g
2-Bromo-3-(difluoromethoxy)pyridine, 95%
947249-27-6 95%
5g
$1568.00 2023-09-07
Chemenu
CM172400-5g
2-Bromo-3-(difluoromethoxy)pyridine
947249-27-6 95%
5g
$785 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BA579-50mg
2-Bromo-3-(difluoromethoxy)pyridine
947249-27-6 95+%
50mg
308.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BA579-200mg
2-Bromo-3-(difluoromethoxy)pyridine
947249-27-6 95+%
200mg
617.0CNY 2021-08-04
TRC
B292485-10mg
2-bromo-3-(difluoromethoxy)pyridine
947249-27-6
10mg
$ 50.00 2022-06-07

2-Bromo-3-(difluoromethoxy)pyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ,  Water ;  2 h, rt → 100 °C; 100 °C → rt
Reference
Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  rt; 30 min, rt
Reference
Tri- and difluoromethoxylated N-based heterocycles - Synthesis and insecticidal activity of novel F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid
Landelle, Gregory; Schmitt, Etienne; Panossian, Armen; Vors, Jean-Pierre; Pazenok, Sergiy; et al, Journal of Fluorine Chemistry, 2017, 203, 155-165

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  30 min, rt
1.2 Solvents: Acetonitrile ;  2 h, rt; 1 h, rt
1.3 Reagents: Water ;  rt
Reference
Use of fluoroform as a source of difluorocarbene in the synthesis of N-CF2H heterocycles and difluoromethoxypyridines
Thomoson, Charles S.; Wang, Linhua; Dolbier, William R., Journal of Fluorine Chemistry, 2014, 168, 34-39

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  111 h, 55 °C; 55 °C → rt
Reference
Preparation of substituted imidazoles and oxazoles as Raf kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ,  Water ;  36 h, rt → 100 °C
Reference
Preparation of sulfonamide derivatives as Nav1.7 inhibitors
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ,  Water ;  36 h, rt → 100 °C
Reference
Preparation of heteroaryl sulfonamide derivatives as Nav1.7 inhibitors
, United States, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  4 h, 75 °C
Reference
Decarboxylative Trifluoromethylating Reagent [Cu(O2CCF3)(phen)] and Difluorocarbene Precursor [Cu(phen)2][O2CCF2Cl]
Lin, Xiaoxi; Hou, Chuanqi; Li, Haohong; Weng, Zhiqiang, Chemistry - A European Journal, 2016, 22(6), 2075-2084

Production Method 8

Reaction Conditions
Reference
Preparation of imidazole compounds as Raf kinase inhibitors for treating cancer
, United States, , ,

2-Bromo-3-(difluoromethoxy)pyridine Raw materials

2-Bromo-3-(difluoromethoxy)pyridine Preparation Products

2-Bromo-3-(difluoromethoxy)pyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:947249-27-6)2-Bromo-3-(difluoromethoxy)pyridine
Order Number:A859288
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:17
Price ($):386.0
Email:sales@amadischem.com

2-Bromo-3-(difluoromethoxy)pyridine Related Literature

Additional information on 2-Bromo-3-(difluoromethoxy)pyridine

2-Bromo-3-(difluoromethoxy)pyridine (CAS No. 947249-27-6)

2-Bromo-3-(difluoromethoxy)pyridine is a heterocyclic aromatic compound with a pyridine ring substituted at the 2-position with a bromine atom and at the 3-position with a difluoromethoxy group (-OCHF₂). This compound belongs to the class of bromopyridines, which are widely studied in organic chemistry due to their unique electronic properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

The structure of 2-bromo-3-(difluoromethoxy)pyridine is characterized by the presence of electron-withdrawing groups (EWGs) on the pyridine ring. The bromine atom at the 2-position and the difluoromethoxy group at the 3-position create a highly electron-deficient aromatic system, which can influence its reactivity in chemical reactions. This makes it a valuable substrate for further functionalization in synthetic chemistry.

Recent studies have highlighted the importance of bromopyridines in medicinal chemistry, particularly as scaffolds for drug discovery. The presence of EWGs on the pyridine ring enhances its ability to act as a hydrogen bond acceptor, which is a desirable property in drug molecules for improving bioavailability and target binding affinity. For instance, 2-bromo-3-(difluoromethoxy)pyridine has been explored as a potential lead compound in the development of kinase inhibitors and other therapeutic agents.

In terms of synthesis, 2-bromo-3-(difluoromethoxy)pyridine can be prepared via various routes, including nucleophilic aromatic substitution (NAS) or electrophilic substitution reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired regioselectivity. For example, NAS reactions often require activating groups on the pyridine ring to facilitate substitution at specific positions.

The electronic properties of 2-bromo-3-(difluoromethoxy)pyridine make it an interesting candidate for applications in optoelectronics and materials science. The electron-withdrawing groups enhance the conjugation within the molecule, potentially leading to improved charge transport properties in organic semiconductors. Recent research has explored its use in organic light-emitting diodes (OLEDs) and photovoltaic devices, where such properties are highly sought after.

Moreover, difluoromethoxy-substituted pyridines, such as 2-bromo-3-(difluoromethoxy)pyridine, have shown promise in agrochemical applications. Their ability to interact with biological targets through hydrogen bonding and π-π interactions makes them attractive candidates for herbicides or insecticides. Ongoing studies are focused on optimizing their bioactivity while minimizing environmental impact.

In conclusion, 2-bromo-3-(difluoromethoxy)pyridine (CAS No. 947249-27-6) is a versatile compound with significant potential across multiple disciplines. Its unique structure, electronic properties, and reactivity make it a valuable tool in synthetic chemistry, medicinal chemistry, and materials science. As research continues to uncover new applications and optimize its properties, this compound is likely to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:947249-27-6)2-Bromo-3-(difluoromethoxy)pyridine
A859288
Purity:99%
Quantity:5g
Price ($):386.0
Email